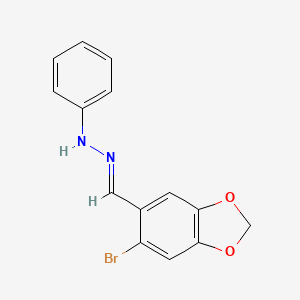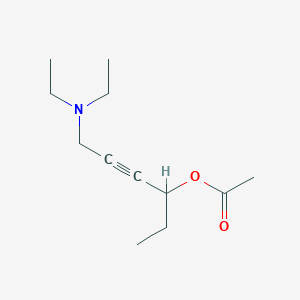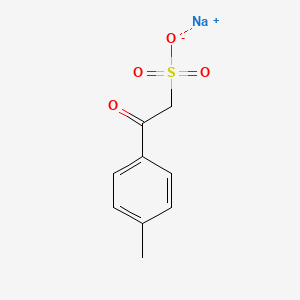
sodium 2-(4-methylphenyl)-2-oxoethanesulfonate
Übersicht
Beschreibung
Sodium 2-(4-methylphenyl)-2-oxoethanesulfonate, also known as MESNa, is a chemical compound widely used in scientific research. It is a water-soluble compound that has been extensively studied for its ability to protect sulfhydryl groups in proteins and peptides. This property makes MESNa an important tool in many biochemical and physiological experiments.
Wirkmechanismus
Sodium 2-(4-methylphenyl)-2-oxoethanesulfonate works by reacting with sulfhydryl groups in proteins and peptides to form a stable thiolate anion. This reaction protects the sulfhydryl group from oxidation or other chemical modifications. The thiolate anion is a strong nucleophile and can react with other electrophilic groups in the protein or peptide, leading to the formation of stable adducts.
Biochemical and Physiological Effects:
sodium 2-(4-methylphenyl)-2-oxoethanesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and to reduce the toxicity of certain chemotherapeutic agents. sodium 2-(4-methylphenyl)-2-oxoethanesulfonate has also been shown to have anti-inflammatory properties and to reduce the formation of reactive oxygen species in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 2-(4-methylphenyl)-2-oxoethanesulfonate has several advantages as a reagent in lab experiments. It is water-soluble and can be easily added to solutions or cell culture media. It is also relatively stable and can be stored for long periods of time. However, sodium 2-(4-methylphenyl)-2-oxoethanesulfonate has some limitations. It can react with other nucleophiles in the sample, leading to the formation of unwanted adducts. It can also interfere with some analytical techniques, such as fluorescence spectroscopy.
Zukünftige Richtungen
There are many future directions for research on sodium 2-(4-methylphenyl)-2-oxoethanesulfonate. One area of interest is the development of new methods for protecting sulfhydryl groups in proteins and peptides. Another area of interest is the use of sodium 2-(4-methylphenyl)-2-oxoethanesulfonate in the treatment of diseases characterized by oxidative stress, such as cancer and neurodegenerative diseases. Finally, there is interest in developing new analytical techniques that are compatible with sodium 2-(4-methylphenyl)-2-oxoethanesulfonate, allowing for more detailed analysis of protein and peptide structure and function.
Conclusion:
sodium 2-(4-methylphenyl)-2-oxoethanesulfonate is an important reagent in scientific research. Its ability to protect sulfhydryl groups in proteins and peptides makes it a valuable tool in many biochemical and physiological experiments. While there are some limitations to its use, there are also many future directions for research on sodium 2-(4-methylphenyl)-2-oxoethanesulfonate. By continuing to study this compound, we can gain a better understanding of its mechanism of action and its potential applications in medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(4-methylphenyl)-2-oxoethanesulfonate is a widely used reagent in scientific research. It is used to protect sulfhydryl groups in proteins and peptides from oxidation or other chemical modifications. This property makes it an important tool in many biochemical and physiological experiments. sodium 2-(4-methylphenyl)-2-oxoethanesulfonate is used in the preparation of samples for mass spectrometry analysis, protein sequencing, and other analytical techniques.
Eigenschaften
IUPAC Name |
sodium;2-(4-methylphenyl)-2-oxoethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S.Na/c1-7-2-4-8(5-3-7)9(10)6-14(11,12)13;/h2-5H,6H2,1H3,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKPVHFKEDZVNJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-(4-methylphenyl)-2-oxoethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-chloro-3-quinolinyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838173.png)
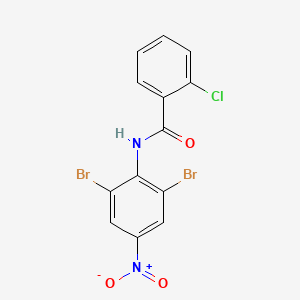
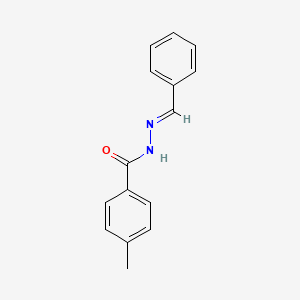

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3838213.png)
![4,4,7-trimethyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3838218.png)
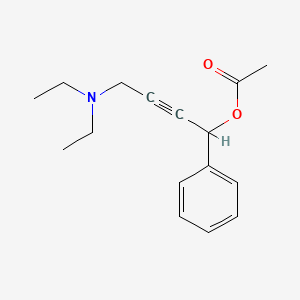

![3-(5-bromo-2-furyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838237.png)
![3',5'-bis(4-iodophenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B3838241.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838257.png)
